Cas no 1805583-95-2 (Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate)

Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structural features, including the chloromethyl, cyano, and difluoromethyl substituents, enhance reactivity and provide multiple sites for further functionalization. The presence of the difluoromethyl group contributes to improved metabolic stability and bioavailability in derived compounds. The ethyl ester moiety offers flexibility for hydrolysis or transesterification, facilitating downstream modifications. This compound is particularly valuable in the development of bioactive molecules, serving as a key precursor for heterocyclic scaffolds. Its high purity and well-defined synthetic pathway ensure consistency in research and industrial applications.
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate structure
1805583-95-2 structure
Product Name:Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate
CAS No:1805583-95-2
MF:C12H11ClF2N2O2
MW:288.677748918533
CID:4880926
Update Time:2025-06-28

Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate
    • Inchi: 1S/C12H11ClF2N2O2/c1-2-19-10(18)3-7-6-17-9(4-13)8(5-16)11(7)12(14)15/h6,12H,2-4H2,1H3
    • InChI Key: ZUZPABBFJFPKFI-UHFFFAOYSA-N
    • SMILES: ClCC1C(C#N)=C(C(F)F)C(=CN=1)CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 359
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63

Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029037418-250mg
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate
1805583-95-2 95%
250mg
$1,029.00 2022-04-01
Alichem
A029037418-500mg
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate
1805583-95-2 95%
500mg
$1,786.10 2022-04-01
Alichem
A029037418-1g
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate
1805583-95-2 95%
1g
$2,981.85 2022-04-01

Additional information on Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate

Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate (CAS No. 1805583-95-2): A Comprehensive Overview

Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate, identified by its CAS number 1805583-95-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its pyridine core structure, exhibits a unique combination of functional groups that make it a versatile intermediate in the synthesis of various bioactive molecules.

The molecular structure of Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate includes a chloromethyl group, a cyano group, and a difluoromethyl group, each contributing to its distinct chemical properties and reactivity. These functional groups provide multiple sites for chemical modification, enabling the synthesis of complex derivatives with potential applications in drug discovery and development.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds due to their broad spectrum of biological activities. Pyridine derivatives, in particular, have been extensively studied for their pharmacological properties. The presence of the cyano group in Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate suggests potential applications in the synthesis of nitrogen-containing heterocycles, which are known for their role in various therapeutic areas.

One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The chloromethyl group, for instance, can undergo nucleophilic substitution reactions to introduce diverse functional groups, while the cyano group can be converted into other functionalities such as carboxamides or amides. These transformations make Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate a valuable asset in synthetic chemistry.

Recent research has highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability and improved binding affinity to biological targets. The difluoromethyl group in Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate contributes to these desirable properties, making it an attractive candidate for further exploration.

The compound has been studied in various contexts, including its potential role as an intermediate in the synthesis of agrochemicals and specialty chemicals. While its primary focus has been on pharmaceutical applications, the versatility of its structure allows for diverse chemical modifications that could lead to novel applications in other industries.

From a synthetic chemistry perspective, Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate represents an interesting challenge due to its complex functionalization possibilities. Chemists have leveraged this compound to develop new synthetic routes and methodologies that could be applied to other challenging molecular architectures.

The biological activity of Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate has been explored through various computational and experimental studies. These investigations have provided insights into its potential interactions with biological targets, suggesting possible therapeutic applications. While further research is needed to fully elucidate its pharmacological profile, the preliminary findings are promising and warrant further investigation.

In conclusion, Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetate (CAS No. 1805583-95-2) is a multifaceted compound with significant potential in pharmaceutical and synthetic chemistry. Its unique structural features and reactivity make it a valuable tool for researchers aiming to develop novel bioactive molecules. As our understanding of medicinal chemistry continues to evolve, this compound is likely to play an increasingly important role in future drug discovery efforts.

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